![molecular formula C23H22N4O2S B2708561 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 1115297-61-4](/img/structure/B2708561.png)
4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Description
4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C23H22N4O2S and its molecular weight is 418.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including the compound , have shown promising antimicrobial potential. Researchers have synthesized various analogs and evaluated their effectiveness against bacteria, fungi, and other pathogens . For instance, compounds 1a and 1b demonstrated good antimicrobial activity. Further investigations could explore their mechanism of action and potential clinical applications.
Antifungal Properties
Imidazole-containing compounds have been investigated for their antifungal activity. Depending on the specific substituents, these derivatives exhibit varying degrees of efficacy against phytopathogenic fungi . Researchers have observed that the presence of certain functional groups influences the antifungal potential. Further studies could explore structure-activity relationships and optimize these compounds for agricultural or clinical use.
Anti-Biofilm Activity
Compound 4f, a derivative of imidazole, displayed excellent anti-biofilm activity against Klebsiella planticola . Biofilm formation contributes to antibiotic resistance and chronic infections. Investigating the underlying mechanisms and exploring other imidazole-based derivatives could lead to novel strategies for combating biofilm-related issues.
Antitumor Potential
Researchers have synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine derivatives. These compounds were evaluated for antitumor activity against different cell lines, including MCF-7 and CaCo-2 . Further investigations could explore their selectivity, toxicity profiles, and potential as cancer therapeutics.
Antileishmanial Efficacy
Uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which contain imidazole-like moieties, were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . Leishmaniasis is a neglected tropical disease, and novel compounds targeting the parasite could significantly impact global health.
properties
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c28-21(26-13-11-16-6-1-2-9-19(16)26)15-30-22-18-8-5-10-20(18)27(23(29)25-22)14-17-7-3-4-12-24-17/h1-4,6-7,9,12H,5,8,10-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVCIBMJKXPOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one |
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